molecular formula C14H14N2O3S B14964108 3-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-thiazolidine-2,4-dione

3-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-thiazolidine-2,4-dione

Cat. No.: B14964108
M. Wt: 290.34 g/mol
InChI Key: QLDKXRHHYSPMQK-UHFFFAOYSA-N
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Description

3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione is a complex organic compound that features a unique combination of isoquinoline and thiazolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione lies in its combined isoquinoline and thiazolidinedione structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H14N2O3S/c17-12(8-16-13(18)9-20-14(16)19)15-6-5-10-3-1-2-4-11(10)7-15/h1-4H,5-9H2

InChI Key

QLDKXRHHYSPMQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)CSC3=O

Origin of Product

United States

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